Welcome to the BenchChem Online Store!
molecular formula C19H16Cl2N2O2 B8488540 Ethyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-methyl-1h-pyrazole-3-carboxylate

Ethyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-methyl-1h-pyrazole-3-carboxylate

Cat. No. B8488540
M. Wt: 375.2 g/mol
InChI Key: QPLJIDSPMBWBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07145012B2

Procedure details

A solution of 4-chloropropiophenone (16.9 g, 100 mmol) in diethylether (20 ml) was added to a solution of LiN(TMS)2 (1 M solution in THF, 100 ml, 100 mmol) in diethylether (400 ml) at −78° C. The reaction mixture was stirred at −78 C for 0.75 hour, then diethyl oxalate (15 ml, 110 mmol) was added dropwise. The reaction mixture was slowly allowed to warm to room temperature and stir for 17 hours. The diethyl ether was removed under vacuum and the residue was diluted with diethyl ether. A light yellow solid precipitated out of solution and was collected by filtration (9.9 g, 36%). This solid, which was used without further purification, was dissolved in isopropyl alcohol (200 ml), and 2-chlorophenylhydrazine (5.9 g, 36.1 mmol) and conc. H2SO4 (0.4 ml) was added. The reaction mixture was heated under reflux for 17 hours. After cooling to room temperature, NaHCO3 (1 g) was added. The reaction mixture was concentrated under vacuum. The residue was diluted with EtOAc and the organic solution was washed with sat'd aq NaHCO3 and sat'd aq NaCl, dried, filtered, and concentrated in vacuo. The residue was triturated with cyclohexane to give I-4a as an off-white solid (9.5 g, 25%): +APCI MS (M+1) 375.0.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)=O.[Li]N([Si](C)(C)C)[Si](C)(C)C.[C:22]([O:29][CH2:30][CH3:31])(=[O:28])[C:23](OCC)=O.[Cl:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[NH:39][NH2:40].OS(O)(=O)=O.C([O-])(O)=O.[Na+]>C(OCC)C>[CH2:30]([O:29][C:22]([C:23]1[C:2]([CH3:1])=[C:3]([C:5]2[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=2)[N:39]([C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=2[Cl:32])[N:40]=1)=[O:28])[CH3:31] |f:5.6|

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
CCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
[Li]N([Si](C)(C)C)[Si](C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)NN
Name
Quantity
0.4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78 C for 0.75 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The diethyl ether was removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with diethyl ether
CUSTOM
Type
CUSTOM
Details
A light yellow solid precipitated out of solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration (9.9 g, 36%)
CUSTOM
Type
CUSTOM
Details
This solid, which was used without further purification
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in isopropyl alcohol (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
the organic solution was washed with sat'd aq NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cyclohexane

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C(=C1C)C1=CC=C(C=C1)Cl)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.